molecular formula C24H30N4O9S B2610247 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-48-6

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2610247
CAS No.: 533871-48-6
M. Wt: 550.58
InChI Key: WJZGNPQPASBNFB-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H30N4O9S and its molecular weight is 550.58. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thermodynamic Properties and Corrosion Inhibition

Studies on compounds containing 1,3,4-oxadiazole rings, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated significant corrosion inhibition efficiency for mild steel in sulfuric acid media. These inhibitors operate through the adsorption onto the metal surface, adhering to the Langmuir adsorption isotherm model. The investigation into their thermodynamic properties helps understand the inhibitory behavior and the efficiency of these compounds in protecting metals from corrosion (Bouklah et al., 2006).

Electronic and Photonic Materials

Hole-Blocking Materials for LEDs

Research on oxadiazole-containing compounds, such as those incorporating pyridine and oxadiazole, focuses on their application in organic light-emitting diodes (LEDs). These materials serve as effective hole-blocking layers, enhancing the efficiency of LEDs. The study covers the synthesis, crystal structure, and performance of these materials in device applications, showcasing their potential in improving light emission efficiency (Wang et al., 2001).

Polymer Memory Devices

Memory Behavior of Aromatic Polymers

Triphenylamine-based aromatic polymers derived from oxadiazole and other components have been synthesized for memory device applications. The research examines the effects of different linkage groups on memory behavior, revealing insights into retention times and structural conformation influences. These materials demonstrate potential in the development of short-term and dynamic random-access memory devices (Chen et al., 2013).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O9S/c1-32-12-10-28(11-13-33-2)38(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(37-24)17-14-19(34-3)21(36-5)20(15-17)35-4/h6-9,14-15H,10-13H2,1-5H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGNPQPASBNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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